molecular formula C6H9NO2S B3054225 5-Isothiocyanatopentanoic acid CAS No. 59004-81-8

5-Isothiocyanatopentanoic acid

Cat. No. B3054225
CAS RN: 59004-81-8
M. Wt: 159.21
InChI Key: WWLWLQMIFGULGR-UHFFFAOYSA-N
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Description

5-Isothiocyanatopentanoic acid is a chemical compound with the CAS Number: 59004-81-8 . It has a molecular weight of 159.21 and its IUPAC name is 5-isothiocyanatopentanoic acid .


Molecular Structure Analysis

The InChI code for 5-Isothiocyanatopentanoic acid is 1S/C6H9NO2S/c8-6(9)3-1-2-4-7-5-10/h1-4H2,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Safety And Hazards

The safety information for 5-Isothiocyanatopentanoic acid includes several hazard statements: H302, H312, H315, H318, H332, H334, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

5-isothiocyanatopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c8-6(9)3-1-2-4-7-5-10/h1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLWLQMIFGULGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C=S)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658191
Record name 5-Isothiocyanatopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isothiocyanatopentanoic acid

CAS RN

59004-81-8
Record name 5-Isothiocyanatopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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